molecular formula C14H23NO2 B2482880 1-(3,4-Dipropoxyphenyl)ethanamine CAS No. 105321-51-5

1-(3,4-Dipropoxyphenyl)ethanamine

Katalognummer: B2482880
CAS-Nummer: 105321-51-5
Molekulargewicht: 237.343
InChI-Schlüssel: LBRQOEWXHJCCRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dipropoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by two propoxy (-OCH₂CH₂CH₃) groups attached to the phenyl ring at the 3- and 4-positions. The ethanamine backbone (NH₂-CH₂-CH₂-) is a common structural motif in psychoactive and bioactive compounds.

Eigenschaften

IUPAC Name

1-(3,4-dipropoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRQOEWXHJCCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)N)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dipropoxyphenyl)ethanamine typically involves the alkylation of 3,4-dipropoxybenzaldehyde with an appropriate amine source. One common method includes the reduction of the corresponding nitro compound followed by reductive amination . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dipropoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, hydroxides, and amines.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Secondary amines.

    Substitution: Derivatives with different functional groups replacing the amine group.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dipropoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by altering enzyme activity or receptor function .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties Comparison

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) log P (Predicted)
1-(3,4-Dipropoxyphenyl)ethanamine 3,4-OCH₂CH₂CH₃ ~237.3 N/A N/A ~2.5*
2-(3,4-Dimethoxyphenyl)ethanamine 3,4-OCH₃ 181.2 12–15 188 (15 mmHg) ~1.2
Dopamine HCl 3,4-OH 189.6 240–250 Decomposes -1.7
25I-NBOMe 2,5-OCH₃; N-benzyl 413.2 N/A N/A ~3.8

*Estimated based on alkyl chain contribution.

Table 2: Pharmacological and Regulatory Notes

Compound Receptor Affinity Psychoactive Potency Legal Status (Example)
This compound Unknown (predicted low 5-HT₂A) Likely low Unregulated*
2C Series (e.g., 2C-E) High 5-HT₂A Moderate (mg range) Schedule I (USA)
25I-NBOMe Extreme 5-HT₂A High (µg range) Schedule I (USA)
Dopamine HCl Dopamine receptors Non-psychoactive Approved drug

*No direct evidence of regulation in provided sources .

Biologische Aktivität

1-(3,4-Dipropoxyphenyl)ethanamine, also known as (1R)-1-(3,4-dipropoxyphenyl)ethanamine, is a chiral compound with the molecular formula C₁₄H₂₃NO₂ and a molecular weight of 237.34 g/mol. This compound has attracted attention in the fields of pharmacology and neurobiology due to its potential biological activities, particularly its interactions with neurotransmitter systems.

Chemical Structure and Properties

The compound features a dipropoxy-substituted phenyl group attached to an ethanamine backbone. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system.

PropertyValue
Molecular FormulaC₁₄H₂₃NO₂
Molecular Weight237.34 g/mol
Chiral CenterYes
SolubilitySoluble in organic solvents

Research indicates that this compound may function as a selective serotonin reuptake inhibitor (SSRI) . This mechanism suggests its potential utility in treating mood disorders by enhancing serotonergic signaling pathways. Preliminary studies have shown that it may interact with serotonin receptors and transporters, which are crucial for mood regulation and anxiety management.

Neuropharmacological Effects

Initial findings indicate that this compound exhibits significant neuropharmacological properties. Its interaction with serotonin pathways suggests potential applications in treating depression and anxiety disorders. The compound's ability to modulate serotonergic activity may provide insights into new therapeutic strategies for mood-related conditions.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique properties that may enhance its biological activity:

Compound NameMolecular FormulaKey Features
(R)-(+)-1-(4-Methoxyphenyl)ethylamineC₉H₁₃NOContains a methoxy group; different pharmacological properties
(1S)-1-(3,4-dipropoxyphenyl)ethanamineC₁₄H₂₃NO₂Stereoisomer; may exhibit different biological activities
1-(3,4-Diethoxyphenyl)ethanamine hydrochlorideC₁₂H₂₀ClNOHas diethoxy substitution; differing solubility and reactivity

The unique dipropoxy substitution pattern of this compound may contribute to its selectivity for serotonin pathways compared to other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on SSRIs : Research indicated that this compound might enhance serotonin levels in synaptic clefts by inhibiting its reuptake, similar to established SSRIs. This effect could lead to improved mood regulation in clinical settings.
  • Animal Model Studies : In animal models of depression, administration of this compound resulted in reduced depressive behaviors, supporting its potential as an antidepressant agent .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it a candidate for further therapeutic development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.